molecular formula C22H31ClO B8260396 4,7,10,13,16,19-Docosahexaenoyl chloride

4,7,10,13,16,19-Docosahexaenoyl chloride

Cat. No.: B8260396
M. Wt: 346.9 g/mol
InChI Key: QUABXVPAILNJRV-SFGLVEFQSA-N
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Description

4,7,10,13,16,19-Docosahexaenoyl chloride is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of six cis-double bonds at positions 4, 7, 10, 13, 16, and 19, and a chloride functional group at the terminal end. It is commonly used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19-Docosahexaenoyl chloride typically involves the chlorination of docosahexaenoic acid. This process can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

C22H32O2+SOCl2C22H31ClO+SO2+HCl\text{C22H32O2} + \text{SOCl2} \rightarrow \text{C22H31ClO} + \text{SO2} + \text{HCl} C22H32O2+SOCl2→C22H31ClO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19-Docosahexaenoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles or radicals.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, hydrogen halides

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

4,7,10,13,16,19-Docosahexaenoyl chloride is widely used in scientific research due to its versatile reactivity and biological significance. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function, particularly in neural tissues.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the production of specialized coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19-Docosahexaenoyl chloride involves its interaction with cellular components, particularly lipids and proteins. The compound can integrate into cell membranes, affecting their fluidity and function. It can also react with nucleophiles in biological systems, leading to the formation of bioactive derivatives that modulate signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,7,10,13,16,19-Docosahexaenoic acid: The parent compound, which lacks the chloride group.

    4,7,10,13,16,19-Docosahexaenoyl methyl ester: A methyl ester derivative with different reactivity and solubility properties.

    4,7,10,13,16,19-Docosahexaenoyl amide: An amide derivative with distinct biological activities.

Uniqueness

4,7,10,13,16,19-Docosahexaenoyl chloride is unique due to its reactive chloride group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile tool in biochemical research.

Properties

IUPAC Name

(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABXVPAILNJRV-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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